2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol)

Description

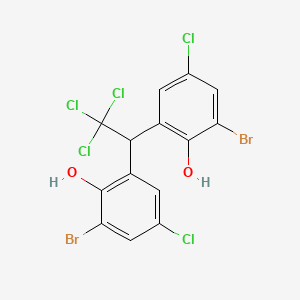

Chemical Structure and Properties 2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) is a halogenated bisphenol derivative featuring two phenolic rings substituted with bromine (Br) and chlorine (Cl) at the 6- and 4-positions, respectively. The two phenolic groups are connected via a trichloroethane (-CCl₃-CH₂-) bridge.

For example, describes the synthesis of a structurally complex bisphenol using reflux conditions with potassium hydroxide and ethanol. The target compound likely requires similar conditions, with bromo- and chloro-substituted salicylaldehydes as precursors. Characterization methods such as IR, NMR, and crystallography (as in ) would confirm its structure.

Properties

CAS No. |

7144-63-0 |

|---|---|

Molecular Formula |

C14H7Br2Cl5O2 |

Molecular Weight |

544.3 g/mol |

IUPAC Name |

2-bromo-6-[1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2,2-trichloroethyl]-4-chlorophenol |

InChI |

InChI=1S/C14H7Br2Cl5O2/c15-9-3-5(17)1-7(12(9)22)11(14(19,20)21)8-2-6(18)4-10(16)13(8)23/h1-4,11,22-23H |

InChI Key |

FCWMYJCEDIULDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Br)O)C(Cl)(Cl)Cl)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) typically involves the reaction of 2,2,2-trichloroethane with 6-bromo-4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or brominated phenols, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural Analogs

*Calculated based on formula C₁₃H₈Br₂Cl₅O₂.

Key Structural Differences

- Bridge Group: The trichloroethane bridge (-CCl₃-CH₂-) in the target compound and DDT increases steric bulk and electronegativity compared to the methylene bridge (-CH₂-) in 2,2′-Methylenebis(6-bromo-4-chlorophenol). This affects molecular rigidity and interaction with biological targets .

- Halogen Substitution : Bromine in the target compound enhances molecular weight and polarizability compared to DDT’s chlorine-only substitution. Iodine in the DDT analog () further increases atomic radius, influencing crystal packing and van der Waals interactions .

Physicochemical Properties

- Lipophilicity : The target compound’s bromine substituents and trichloroethane bridge likely confer higher log P values than DDT, enhancing membrane permeability and environmental persistence .

- Thermal Stability : Trichloroethane bridges (as in DDT) are less thermally stable than methylene bridges due to C-Cl bond lability. This may reduce the target compound’s utility in high-temperature applications compared to 2,2′-Methylenebis analogs .

Toxicity and Environmental Impact

- Ecotoxicology: DDT exhibits significant bioaccumulation and endocrine disruption in aquatic species . The target compound’s bromine substituents may alter toxicity pathways; brominated phenols are often more reactive but less persistent than chlorinated analogs .

- Degradation : highlights microbial degradation of halogenated compounds (e.g., DDE). The target compound’s bromine may slow microbial detoxification compared to DDT, though synergistic effects with chlorine could complicate breakdown .

Biological Activity

The compound 2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) is a derivative of chlorinated phenols and is structurally related to various insecticides and antimicrobial agents. This article explores its biological activity, focusing on its antimicrobial properties, potential applications in pharmaceuticals, and environmental implications.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Properties

Research indicates that compounds similar to 2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that chlorinated phenols can effectively inhibit bacterial growth. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

- Case Study : A study on 6-bromo-4-chlorophenol derivatives demonstrated their effectiveness against various strains of bacteria and fungi. These compounds were found to prevent biofilm formation, which is critical in medical and industrial applications .

Applications in Pharmaceuticals

The compound is being explored for its potential in drug development:

- Antimicrobial Formulations : Its structural characteristics allow it to serve as a base for developing new antibiotics targeting resistant bacteria .

- Wood Preservation : It acts as a wood preservative due to its antifungal properties, making it valuable in construction and outdoor furniture manufacturing .

Toxicity and Environmental Impact

While the biological activity of this compound shows promise, its toxicity profile raises concerns:

- Toxicological Studies : Research indicates that chlorinated compounds can accumulate in the environment and pose risks to aquatic life. The US EPA has classified some chlorinated phenols as hazardous due to their potential carcinogenic effects .

- Environmental Remediation : On the positive side, studies have shown that certain derivatives can aid in the breakdown of pollutants in water treatment systems, highlighting their dual role as both harmful agents and potential environmental mitigators .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.